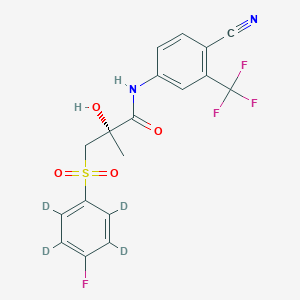

(S)-比卡鲁胺-d4

概述

描述

Synthesis Analysis

The synthesis of Bicalutamide involves a series of chemical reactions starting from specific precursor compounds. For Bicalutamide, the synthesis has been reported to start from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, undergoing condensation and oxidation steps (Li Yan, 2013). Another method involves starting from methyl methacrylate, proceeding through oxidation, condensation with 4-fluorothiophenol, and hydrolysis to yield α-hydroxy acid, which is further reacted and oxidized to obtain Bicalutamide (Xiao-Le Tao, 2003).

Molecular Structure Analysis

The molecular structure of Bicalutamide has been extensively studied, including its nanosized particles and their behavior in solvents. Studies have shown that Bicalutamide's molecular geometry can significantly influence its dissolution rate and bioavailability. For instance, DFT calculations and solvent effects on Bicalutamide's molecular geometry indicate the importance of the dielectric medium on its structure (Yuan Le et al., 2009).

Chemical Reactions and Properties

Bicalutamide's reactivity, particularly in the context of its synthesis and potential impurities, has been a subject of detailed mechanistic studies. These studies have explored the pathways involved in its synthesis, shedding light on the intermediate steps and the conditions favoring the formation of the desired product over potential impurities (Nabil Asaad & Shaun M. Fillery, 2009).

Physical Properties Analysis

The physical properties of Bicalutamide, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. The crystalline forms of Bicalutamide differ in their molecular conformations, which affects their stability and dissolution properties. Detailed characterization of these polymorphs has been conducted through various analytical techniques (D. Vega et al., 2007).

Chemical Properties Analysis

The chemical properties of Bicalutamide, including its interaction with polymers and its behavior in different solvent systems, are crucial for understanding its formulation and delivery mechanisms. Studies have shown that mixing Bicalutamide with polymers like polyvinylpyrrolidone can significantly enhance its physical stability and solubility, highlighting the importance of chemical interactions in drug formulation (Justyna Szczurek et al., 2017).

科学研究应用

药代动力学和生物等效性研究

(S)-比卡鲁胺-d4在验证用于估计人体血浆中比卡鲁胺对映体的分析方法时作为内部标准。例如,Pradhan等人(2013年)开发了一种手性液相色谱-串联质谱法,使用(-)-d4-BCT和(+)-d4-BCT作为内部标准,用于估计人体血浆中比卡鲁胺对映体的含量。该方法应用于健康受试者中150mg固定剂量制剂的生物等效性研究,证明了其在药代动力学研究和生物等效制剂开发中的实用性Pradhan et al., 2013。

属性

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-YNWMVSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Bicalutamide-d4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)